molecular formula C17H14O6S B2577253 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate CAS No. 869080-76-2

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate

Cat. No.: B2577253
CAS No.: 869080-76-2
M. Wt: 346.35
InChI Key: YKKQQENKKGRIDF-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate is a complex organic compound with a unique structure that combines a chromenone core with a methanesulfonate group

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate typically involves multiple steps. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the methoxyphenyl group and finally the methanesulfonate group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently.

Chemical Reactions Analysis

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The methanesulfonate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The methanesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its action in biological systems. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate can be compared with other similar compounds, such as:

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6S/c1-21-13-6-3-11(4-7-13)15-9-12-5-8-14(23-24(2,19)20)10-16(12)22-17(15)18/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKQQENKKGRIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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